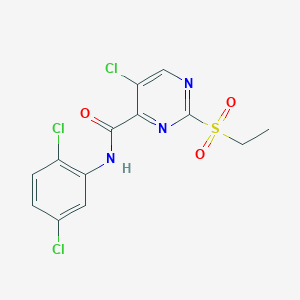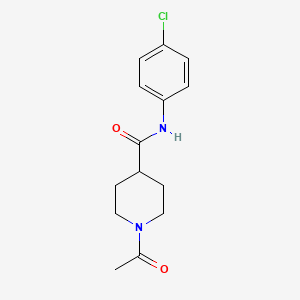
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as MDPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MDPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for various cellular processes, including energy metabolism and DNA repair. In
Mecanismo De Acción
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide works by increasing NAD+ levels in cells and tissues, which activates various cellular pathways involved in energy metabolism, DNA repair, and cellular protection against oxidative stress. NAD+ is a coenzyme that plays a critical role in various cellular processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By increasing NAD+ levels, this compound can improve cellular energy metabolism and protect cells against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased NAD+ levels, improved energy metabolism, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells and tissues, which can have several beneficial effects. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production. Additionally, the effects of this compound may vary depending on the cell or tissue type, and further research is needed to determine its optimal dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more efficient synthesis methods for this compound that can be scaled up for large-scale production. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound and to investigate its effects on different cell and tissue types.
Métodos De Síntesis
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3,5-dimethylphenylamine with 3-pyridinepropanol, followed by the conversion of the resulting intermediate to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
Aplicaciones Científicas De Investigación
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential applications in the field of medicine. It has been shown to increase NAD+ levels in cells and tissues, which can have several beneficial effects, including improved energy metabolism, DNA repair, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-13-19(14-17(2)22(16)28-3)21-10-9-18(15-26-21)23(27)25-12-6-8-20-7-4-5-11-24-20/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKZEWEKKISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)
![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)

![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)

![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
